molecular formula C5H11BrCl2N4 B1449114 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 1609395-34-7

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No. B1449114
M. Wt: 277.98 g/mol
InChI Key: GQMDXDAKZOFYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound with the molecular formula C5H10BrClN4 . It is available from various manufacturers .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride can be represented by the SMILES string BrC1=NN(C)C(N(C)C)=N1.Cl.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride, such as its density, boiling point, and melting point, are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride and its derivatives are primarily utilized in the synthesis and structural analysis of heterocyclic compounds. These compounds, including dibromo-triazoles, play a crucial role in the development of intermediates for further chemical modifications. The introduction of halogen atoms and amino groups into the triazole ring leads to the creation of significant intermediates in medicinal chemistry, bio-conjugation, and materials science. X-ray single crystal diffraction studies, along with IR, EI-MS, ESI-MS, 1H, and 13C-NMR techniques, are employed to determine the cell parameters and crystal structures of these compounds, facilitating the exploration of their potential applications in various fields (Wang et al., 2020).

Antimicrobial Activities

The derivatives of 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride have been investigated for their potential antimicrobial properties. Novel compounds synthesized from various primary amines and ester ethoxycarbonylhydrazones have exhibited good to moderate activities against a range of microorganisms, suggesting their utility in the development of new antimicrobial agents. This research provides a foundation for further exploration of these compounds in the treatment and prevention of infectious diseases (Bektaş et al., 2007).

Microwave-Assisted Synthesis

The application of microwave-assisted synthesis techniques to the production of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrates the versatility and efficiency of using 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride derivatives as building blocks. This method offers a rapid and efficient route to a diverse library of compounds, showcasing the potential of these triazole derivatives in streamlining synthetic processes in medicinal and agricultural chemistry (Tan et al., 2017).

Corrosion Inhibition

Triazole derivatives, including those derived from 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride, have been evaluated as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds as inhibitors highlights their potential in industrial applications, particularly in protecting metal surfaces from corrosive processes. The study of their adsorption behavior and thermodynamic properties further contributes to our understanding of how these compounds interact with metal surfaces (Chaitra et al., 2015).

Safety And Hazards

The specific safety and hazard information for 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is not available in the retrieved resources .

properties

IUPAC Name

5-bromo-N,N,2-trimethyl-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN4.2ClH/c1-9(2)5-7-4(6)8-10(5)3;;/h1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMDXDAKZOFYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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